2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride
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Overview
Description
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride is a compound that features a trifluoromethyl group and a diazirine ring attached to a pyrrolidine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl iodide under basic conditions. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment to Pyrrolidine: The diazirine intermediate is then coupled with a pyrrolidine derivative through a nucleophilic substitution reaction. This step may involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and diazirine groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity labeling reagent to study protein-ligand interactions.
Biology: Employed in the investigation of biological pathways and molecular interactions.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride involves the formation of highly reactive carbene intermediates upon exposure to UV light. These carbenes can covalently bind to nearby molecules, making the compound useful for studying molecular interactions and identifying binding sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride
- 2-(trifluoromethyl)pyridine
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]piperazine hydrochloride
Uniqueness
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride is unique due to its combination of a trifluoromethyl group and a diazirine ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable for applications requiring precise molecular labeling and interaction studies.
Properties
CAS No. |
2408965-29-5 |
---|---|
Molecular Formula |
C6H9ClF3N3 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
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